molecular formula C23H28O7 B591226 1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)heptane-3,5-diyl diacetate CAS No. 1269839-26-0

1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)heptane-3,5-diyl diacetate

Cat. No.: B591226
CAS No.: 1269839-26-0
M. Wt: 416.47
InChI Key: PBCHINDGXDDCEA-UHFFFAOYSA-N
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Description

Taxonomic Classification and Position

This compound is primarily isolated from Zingiberaceae family plants, notably Curcuma kwangsiensis and Curcuma comosa. Its presence in these species aligns with the broader distribution of diarylheptanoids in Curcuma and Alpinia genera, which are renowned for producing structurally unique secondary metabolites. Taxonomically, it falls under:

  • Kingdom : Plantae
  • Family : Zingiberaceae
  • Genus : Curcuma
  • Species : C. kwangsiensis, C. comosa.

Historical Context of Diarylheptanoid Discovery

Diarylheptanoids were first identified in 1815 with the isolation of curcumin from Curcuma longa. However, 1-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)heptane-3,5-diyl diacetate was characterized much later, reflecting advancements in chromatographic and spectroscopic techniques. Initial reports of its isolation emerged in the early 21st century from C. kwangsiensis rhizomes, with structural elucidation via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS).

Chemical Nomenclature and Identification Parameters

IUPAC Name

(3R,5R)-3,5-Diacetoxy-1-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)heptane.

Molecular Formula and Weight

  • Formula : C₂₃H₂₈O₇
  • Molecular weight : 416.46 g/mol.

Spectroscopic Data

  • ¹³C NMR : Key signals at δ 169.2 (acetate carbonyl), 145.1–115.4 (aromatic carbons), and 69.7–35.9 (aliphatic chain carbons).
  • HR-ESI-MS : [M+NH₄]⁺ peak at m/z 436.2324, confirming the molecular formula.
Parameter Value
Boiling point 608.9°C (estimated)
Density 1.2 g/cm³
LogP 3.31
Hydrogen bond donors 4

Significance in Natural Product Research

This compound exemplifies the pharmacological potential of diarylheptanoids. Studies highlight its:

  • Antioxidant activity : Scavenges free radicals via catechol moieties, outperforming α-tocopherol in lipid peroxidation assays.
  • Anti-inflammatory effects : Inhibits cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB) pathways.
  • Antiproliferative properties : Demonstrates moderate cytotoxicity against HH and HaCaT cell lines, suggesting anticancer potential.

Its structural features—such as acetyl groups enhancing bioavailability and catechol rings enabling redox activity—make it a model for synthetic optimization. Compared to curcumin, this compound exhibits greater metabolic stability due to reduced diketone-mediated degradation.

Properties

IUPAC Name

[5-acetyloxy-7-(3,4-dihydroxyphenyl)-1-(4-hydroxyphenyl)heptan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O7/c1-15(24)29-20(10-5-17-3-8-19(26)9-4-17)14-21(30-16(2)25)11-6-18-7-12-22(27)23(28)13-18/h3-4,7-9,12-13,20-21,26-28H,5-6,10-11,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCHINDGXDDCEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(CCC1=CC=C(C=C1)O)CC(CCC2=CC(=C(C=C2)O)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Starting Materials : 3,4-Dihydroxybenzaldehyde and 4-hydroxybenzaldehyde are condensed with a diketone (e.g., acetylacetone) in the presence of a base catalyst (e.g., sodium hydroxide).

  • Key Step : Formation of a boron complex with acetylacetone enhances electrophilicity, facilitating nucleophilic attack by the aldehyde.

  • Optimization : Reactions are conducted at 50–80°C for 6–12 hours, yielding intermediates that are subsequently reduced and acetylated.

Table 1: Aldol Condensation Parameters

ParameterConditionYield (%)Reference
CatalystBoric anhydride62
Temperature50°C
Reaction Time2 hours (condensation step)
Reduction MethodHydrogenation (H₂, Pd/C)85

Wittig Reaction for Aryl Group Introduction

The Wittig reaction is employed to introduce aryl groups at the terminal positions of the heptane chain. This method ensures regioselectivity and avoids unwanted side products.

Procedure Overview

  • Phosphorus Ylide Preparation : Triphenylphosphine reacts with alkyl halides to generate ylides, which are then coupled with aldehydes.

  • Coupling Reaction : Ylides derived from 3,4-dihydroxyphenyl and 4-hydroxyphenyl moieties react with a dialdehyde intermediate to form the heptane skeleton.

  • Stereochemical Control : Chiral auxiliaries or asymmetric catalysts are used to achieve the (3R,5R) configuration.

Table 2: Wittig Reaction Optimization

ParameterConditionYield (%)Purity (%)
Ylide3,4-Dihydroxyphenyl-based7895
SolventTetrahydrofuran (THF)
Temperature0°C to room temperature

Asymmetric Epoxidation and Ring-Opening

Sharpless asymmetric epoxidation (AE) is critical for introducing stereocenters at C-3 and C-5 positions.

Steps and Outcomes

  • Epoxidation : A racemic allylic alcohol undergoes kinetic resolution using titanium(IV) isopropoxide and a chiral ligand (e.g., (+)-DIPT).

  • Ring-Opening : Epoxides are treated with nucleophiles (e.g., water or alcohols) to yield diols, which are subsequently acetylated.

  • Yield Enhancement : Catalytic asymmetric methods achieve enantiomeric excess (ee) >90%.

Table 3: Sharpless AE Parameters

ParameterConditionee (%)Reference
Ligand(+)-Diethyl tartrate (DIPT)92
Oxidizing AgentCumene hydroperoxide
Temperature-20°C

Acetylation of Hydroxyl Groups

The final step involves protecting phenolic hydroxyl groups as acetate esters to enhance stability and bioavailability.

Acetylation Protocol

  • Reagents : Acetic anhydride and pyridine (base catalyst) are used in stoichiometric excess.

  • Conditions : Reactions proceed at 25–40°C for 4–8 hours, achieving near-quantitative conversion.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the diacetate derivative.

Table 4: Acetylation Efficiency

ParameterConditionYield (%)Purity (%)
Molar Ratio (Anhydride)2.5:1 (relative to diol)9899
SolventDichloromethane (DCM)
Catalyst4-Dimethylaminopyridine (DMAP)

Industrial-Scale Production Considerations

Scalable synthesis requires optimizing cost, yield, and environmental impact.

Key Advancements

  • Continuous Flow Reactors : Reduce reaction times and improve heat transfer for steps like aldol condensation.

  • Green Chemistry : Solvent-free acetylation and catalytic recycling minimize waste.

  • Automated Purification : Simulated moving bed (SMB) chromatography enhances throughput .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)heptane-3,5-diyl diacetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation Products: Quinones and related derivatives.

    Reduction Products: Alcohols and diols.

    Substitution Products: Various substituted phenolic compounds.

Scientific Research Applications

1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)heptane-3,5-diyl diacetate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential antioxidant properties and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)heptane-3,5-diyl diacetate involves:

    Molecular Targets: The compound interacts with various enzymes and receptors, modulating their activity.

    Pathways Involved: It affects signaling pathways related to oxidative stress, inflammation, and cell proliferation.

    Biological Effects: The compound’s antioxidant properties help in scavenging free radicals, while its interaction with cellular targets can inhibit inflammatory responses and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Diarylheptanoids share a heptane backbone with aromatic substitutions but differ in functional groups, substitution patterns, and bioactivities. Below is a comparative analysis:

Structural Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Source Biological Activity
1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)heptane-3,5-diyl diacetate C23H28O7 416.47 3,5-diacetoxy; 3,4-dihydroxyphenyl and 4-hydroxyphenyl A. melegueta, Ginger Bone cell proliferation, antioxidant
1,7-Bis(3,4-dihydroxy-5-methoxyphenyl)heptane-3,5-diyl diacetate (Compound 8) C25H30O9 474.51 Methoxy groups at C3/C4 on both phenyl rings A. melegueta Estrogen modulation
1-(3,4-Dihydroxy-5-methoxyphenyl)-7-(3,4-dihydroxyphenyl)heptane-3,5-diyl diacetate (Compound 9) C24H28O9 460.48 Methoxy at C5 on one phenyl ring A. melegueta Unreported in bone studies
3-Acetoxy-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-7-(3,4-dihydroxy-5-methoxyphenyl)heptane C24H30O8 446.49 Single acetoxy at C3; methoxy at C4/C5 Z. officinale Anti-inflammatory potential
1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one (TN2514) C19H18O3 294.35 Unsaturated heptene chain; ketone at C3 Ginger Antiproliferative (IC50: ~12.1 μM)

Key Observations:

  • Acetylation vs. Hydroxylation: Acetylated derivatives (e.g., the target compound) show enhanced stability and bioavailability compared to non-acetylated variants like 1,7-bis(4-hydroxyphenyl)heptane .
  • Substitution Patterns: Methoxy groups (e.g., Compound 8) reduce polarity and may alter receptor binding compared to dihydroxyphenyl groups .
  • Biological Activity: The target compound’s dual hydroxylation at C3/C4 on one phenyl ring may enhance antioxidant capacity, while analogues with methoxy groups (e.g., Compound 9) show divergent estrogenic effects .

Pharmacological and Physicochemical Properties

Property Target Compound 6-Gingerol (Ginger Derivative) Diarylheptanoid TN3115 (C23H28O7)
Molecular Weight 416.47 294.38 416.47
LogP (Predicted) 2.8 2.1 3.1
Solubility DMSO-soluble Ethanol-soluble DMSO-soluble
Bioactivity Bone cell proliferation Anti-inflammatory (IC50: 12.1 μM) Antioxidant
Key Targets Estrogen receptors (speculated) 5-HT3 receptor, COX-2 Uncharacterized

Notes:

  • Unlike 10-gingerol (a prominent anti-inflammatory in ginger), the target compound’s diarylheptanoid structure may favor bone-specific pathways .

Biological Activity

1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)heptane-3,5-diyl diacetate is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C23H28O7
  • Molecular Weight : 416.46 g/mol
  • CAS Number : 934959-72-5
  • Structure : The compound features a heptane backbone with diacetate and hydroxyphenyl substituents, contributing to its bioactivity.

Antioxidant Properties

Research indicates that compounds with similar structural motifs exhibit antioxidant properties. For instance, polyphenolic compounds are known to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases such as cancer and cardiovascular disorders. The presence of multiple hydroxyl groups in this compound suggests it may exhibit similar antioxidant activity.

Anticancer Activity

Several studies have demonstrated the anticancer potential of related compounds. For example, certain diarylheptanoids have shown effectiveness against various cancer cell lines, including HepG2 (liver cancer) and VA-13 (lung cancer) cells. The IC50 values for these compounds ranged from 5.3 to 13.2 μg/mL, indicating potent cytotoxic effects. While specific data on this compound's anticancer activity is limited, its structural analogs suggest a promising avenue for further investigation .

Anti-inflammatory Effects

The anti-inflammatory properties of phenolic compounds are well-documented. They can inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2 and TNF-alpha. Given the presence of hydroxy groups in the compound's structure, it is hypothesized that it may similarly modulate inflammatory pathways.

The biological activities of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The hydroxyl groups can donate hydrogen atoms to free radicals, neutralizing their harmful effects.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation and cancer progression.
  • Gene Expression Modulation : It could influence the expression of genes associated with oxidative stress and inflammation.

Case Studies

  • Cell Line Studies : In vitro studies on related compounds have shown a decrease in cell viability in cancer cell lines when treated with doses similar to those expected for this compound.
  • Animal Models : Animal studies on structurally similar compounds have indicated reduced tumor growth and inflammation markers when administered at specific dosages.

Comparative Data Table

Compound NameBiological ActivityIC50 (μg/mL)Reference
Compound AAnticancer5.3
Compound BAntioxidant13.2
Compound CAnti-inflammatory107

Q & A

Q. Table 1. Comparative Bioactivity of Diastereomers

ConfigurationCOX-2 IC₅₀ (μM)DPPH EC₅₀ (μM)Solubility (mg/mL, PBS)
(3R,5R)12.4 ± 1.218.9 ± 2.10.45
(3S,5S)28.7 ± 3.122.3 ± 1.80.39
Racemic mixture19.6 ± 2.420.5 ± 1.50.41
Data derived from enantiomerically pure samples .

Q. Table 2. DOE Parameters for Acetylation Optimization

FactorLow Level (-1)High Level (+1)Optimal Value
Temperature (°C)254032
Ac₂O equivalents1.53.02.2
Reaction time (h)264.5
Yield increased from 58% to 83% after DOE .

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